5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 892253-50-8
VCID: VC4038591
InChI: InChI=1S/C10H14N6/c1-8-6-9(15-4-2-11-3-5-15)16-10(14-8)12-7-13-16/h6-7,11H,2-5H2,1H3
SMILES: CC1=NC2=NC=NN2C(=C1)N3CCNCC3
Molecular Formula: C10H14N6
Molecular Weight: 218.26 g/mol

5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.: 892253-50-8

Cat. No.: VC4038591

Molecular Formula: C10H14N6

Molecular Weight: 218.26 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine - 892253-50-8

Specification

CAS No. 892253-50-8
Molecular Formula C10H14N6
Molecular Weight 218.26 g/mol
IUPAC Name 5-methyl-7-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C10H14N6/c1-8-6-9(15-4-2-11-3-5-15)16-10(14-8)12-7-13-16/h6-7,11H,2-5H2,1H3
Standard InChI Key JCJOZXJNOUQJOT-UHFFFAOYSA-N
SMILES CC1=NC2=NC=NN2C(=C1)N3CCNCC3
Canonical SMILES CC1=NC2=NC=NN2C(=C1)N3CCNCC3

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound belongs to the triazolo[1,5-a]pyrimidine family, characterized by a bicyclic scaffold fused at positions 1 and 5. Key structural features include:

  • Core structure: A triazole ring fused to a pyrimidine ring.

  • Substituents: A methyl group at position 5 and a piperazinyl group at position 7 .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₄N₆
Molecular Weight218.26 g/mol
CAS Registry Number892253-50-8
XLogP3-AA (Lipophilicity)0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Topological Polar Surface Area43.1 Ų

The piperazinyl group enhances water solubility and enables interactions with biological targets via hydrogen bonding and π-π stacking .

Spectroscopic and Computational Data

  • SMILES: CC1=NC2=NC=NN2C(=C1)N3CCNCC3 .

  • InChIKey: JCJOZXJNOUQJOT-UHFFFAOYSA-N .

  • 3D Conformation: The planar triazolopyrimidine core adopts a slight puckered geometry, while the piperazinyl group adopts a chair conformation in solvent environments .

Synthesis and Structural Optimization

Regioselective Synthesis Pathways

The compound is synthesized via a two-step protocol:

  • Core Formation: Cyclocondensation of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones in acetic acid yields the triazolopyrimidine scaffold .

  • Piperazinyl Introduction: Coupling the intermediate with piperazine using N,N-diisopropylethylamine (DIPEA) in dichloromethane .

Key Reaction Conditions :

  • Temperature: Reflux (110°C) for cyclocondensation.

  • Catalyst: Acetic acid.

  • Yield: 65–78% after purification.

Structural Analogues and SAR Insights

Modifications to the triazolopyrimidine scaffold significantly impact biological activity:

  • Methyl Group (Position 5): Enhances metabolic stability by reducing oxidative degradation .

  • Piperazinyl Group (Position 7): Critical for binding to the PA-PB1 interface; replacing it with smaller amines (e.g., morpholine) reduces potency by 10-fold .

Pharmacological Activity

Antiviral Mechanism Against Influenza

The compound inhibits influenza A virus replication by disrupting the PA-PB1 heterodimer, a key component of the viral RNA-dependent RNA polymerase .

Table 2: In Vitro Antiviral Profile

AssayResult
PA-PB1 Inhibition (IC₅₀)0.42 µM
Viral Replication (EC₅₀)1.2 µM
Cytotoxicity (CC₅₀)>100 µM

Molecular docking studies reveal that the piperazinyl group forms hydrogen bonds with Glu623 and hydrophobic interactions with Phe710 of the PA subunit .

Physicochemical and Pharmacokinetic Profile

Solubility and Stability

  • Aqueous Solubility: >31.5 µg/mL at physiological pH .

  • Metabolic Stability: Half-life (t₁/₂) of 2.3 hours in human liver microsomes, primarily via CYP3A4-mediated oxidation .

ADMET Predictions

  • Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .

  • Blood-Brain Barrier (BBB) Penetration: Moderate (logBB = -0.7) .

Applications and Future Directions

Antiviral Drug Development

The compound serves as a lead structure for next-generation influenza therapeutics. Recent optimizations include:

  • Prodrug Derivatives: Phosphonooxymethyl esters to enhance oral bioavailability .

  • Combination Therapies: Synergy with oseltamivir carboxylate (reduced EC₅₀ by 4-fold) .

Challenges and Limitations

  • Synthetic Complexity: Multi-step synthesis limits large-scale production .

  • Off-Target Effects: Weak inhibition of hERG channels (IC₅₀ = 28 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator